2-Ethyl-5-methoxypyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-methyl-5-ethylpyridine, a compound similar to 2-ethyl-5-methoxypyridine, has been studied . The reaction was carried out in a semi-batch reactor in the presence of different promoters to adjust the pH of the reaction solution . Among various ammonium salts tested as promoters, ammonium acetate was identified as the most suitable promoter for the reaction .

Molecular Structure Analysis

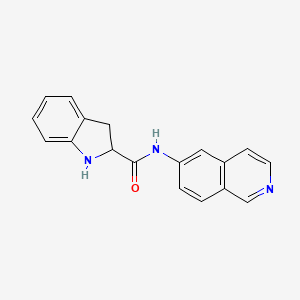

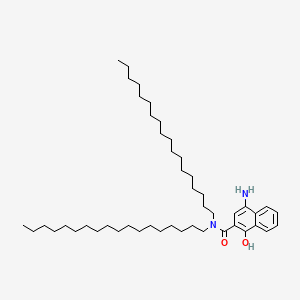

The molecular weight of 2-Ethynyl-5-methoxypyridine is 133.15 . The SMILES string representation of the molecule is COC1=CC=C(C#C)N=C1 . The InChI representation is 1S/C8H7NO/c1-3-7-4-5-8(10-2)6-9-7/h1,4-6H,2H3 .

Chemical Reactions Analysis

The chemical reactions of 2-methyl-5-ethylpyridine, a compound similar to 2-ethyl-5-methoxypyridine, have been investigated . The temperature and concentration of reactants and the promoter were identified as the most important parameters influencing the course of the reaction . Additional mechanistic investigations were carried out to assess the effect of these parameters in detail and to clarify the by-product formation via oligomer formation .

Physical And Chemical Properties Analysis

2-Ethynyl-5-methoxypyridine is a solid substance . Its molecular weight is 133.15 . The SMILES string representation of the molecule is COC1=CC=C(C#C)N=C1 , and the InChI representation is 1S/C8H7NO/c1-3-7-4-5-8(10-2)6-9-7/h1,4-6H,2H3 .

Safety and Hazards

The safety data sheet for 2-Ethynyl-5-methoxypyridine indicates that it is harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Direcciones Futuras

A novel synthesis route to produce 2-methyl-5-ethylpyridine from the cyclic acetaldehyde ammonia trimer (AAT) has been explored . This new route could potentially be optimized and applied to the synthesis of 2-ethyl-5-methoxypyridine. Additionally, the development of nucleic acid base pair analogues that use new modes of molecular recognition is an area of active research due to potential applications in biochemistry, biotechnology, and medicinal chemistry . This could potentially involve compounds like 2-ethyl-5-methoxypyridine.

Propiedades

Número CAS |

228862-37-1 |

|---|---|

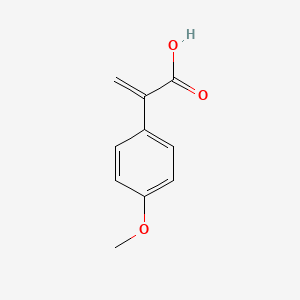

Fórmula molecular |

C8H11NO |

Peso molecular |

137.18 g/mol |

Nombre IUPAC |

2-ethyl-5-methoxypyridine |

InChI |

InChI=1S/C8H11NO/c1-3-7-4-5-8(10-2)6-9-7/h4-6H,3H2,1-2H3 |

Clave InChI |

GWPCZOQHIBKZHD-UHFFFAOYSA-N |

SMILES canónico |

CCC1=NC=C(C=C1)OC |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-{[(Benzyloxy)carbonyl]amino}butyl)benzoic acid](/img/structure/B8642324.png)

![2-[(6-aminopurin-9-yl)methoxy]ethylphosphonic Acid](/img/structure/B8642404.png)